molecular formula C15H19ClF3N3O2 B1398572 1-Tert-butyloxycarbonyl-4-(3-chloro-5-(trifluoromethyl)pyridin-2-YL)piperazine CAS No. 1053658-78-8

1-Tert-butyloxycarbonyl-4-(3-chloro-5-(trifluoromethyl)pyridin-2-YL)piperazine

Cat. No.: B1398572
CAS No.: 1053658-78-8
M. Wt: 365.78 g/mol
InChI Key: YCAMFYRWBSHYSI-UHFFFAOYSA-N
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Description

1-Tert-butyloxycarbonyl-4-(3-chloro-5-(trifluoromethyl)pyridin-2-YL)piperazine is a useful research compound. Its molecular formula is C15H19ClF3N3O2 and its molecular weight is 365.78 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

It is known that tert-butyloxycarbonyl-protected amino acids, which this compound is derived from, are commonly used in peptide synthesis .

Mode of Action

It is known that tert-butyloxycarbonyl-protected amino acids are used as starting materials in dipeptide synthesis . The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without addition of base, giving the dipeptides in satisfactory yields in 15 min .

Biochemical Pathways

The compound is involved in the synthesis of dipeptides, which are crucial components of proteins. The synthesis process involves a series of biochemical reactions, including the formation of acyloxyphosphonium from the protected amino acid anion of the compound and generation of hydrosulphide .

Pharmacokinetics

For instance, Boc-AAILs are miscible in acetonitrile, methanol, dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), partially miscible in water, but immiscible in diethyl ether, ethyl acetate and hexane at room temperature .

Result of Action

The result of the action of this compound is the formation of dipeptides, which are crucial components of proteins. The compound enhances amide formation in the Boc-AAILs without addition of base, giving the dipeptides in satisfactory yields in 15 min .

Action Environment

The action of this compound can be influenced by various environmental factors, such as temperature and solvent. For instance, the compound’s solubility properties can be influenced by the type of solvent used .

Properties

IUPAC Name

tert-butyl 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClF3N3O2/c1-14(2,3)24-13(23)22-6-4-21(5-7-22)12-11(16)8-10(9-20-12)15(17,18)19/h8-9H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCAMFYRWBSHYSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=N2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClF3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To 2,3-dichloro-5-trifluoromethylpyridine (25 g) were added 1-BOC-piperazine (23.84 g), potassium carbonate (32.08 g), N,N-dimethylformamide (50 mL) and toluene (50 mL), and the mixture was stirred at 100° C. for 8 hr. Water was added to the reaction mixture, and the mixture was extracted with ethyl acetate. The organic layer was washed with water and saturated brine, and the solvent was evaporated. The residue was purified by column chromatography (hexane:ethyl acetate) to give 4-(3-chloro-5-trifluoromethylpyridin-2-yl)piperazine-1-carboxylic acid tert-butyl ester (45.71 g). To 4-(3-chloro-5-trifluoromethylpyridin-2-yl)piperazine-1-carboxylic acid tert-butyl ester (11 g) were added palladium (II) acetate (0.726 g), 2-dicyclohexylphosphino-2′,6′-dimethoxybiphenyl (2.692 g), potassium fluoride (15.06 g), methylboronic acid (7.88 g) and tetrahydrofuran (300 mL), and the mixture was refluxed under a nitrogen stream for 8 hr. Water was added to the reaction mixture, and the mixture was extracted with ethyl acetate. The organic layer was washed with water and saturated brine, and the solvent was evaporated. The residue was purified by column chromatography (hexane:ethyl acetate) to give 4-(3-methyl-5-trifluoromethylpyridin-2-yl)piperazine-1-carboxylic acid tert-butyl ester (9.14 g). To 4-(3-methyl-5-trifluoromethylpyridin-2-yl)piperazine-1-carboxylic acid tert-butyl ester (9.14 g) were added 4N hydrogen chloride/ethyl acetate (26 mL) and chloroform (64 mL), and the mixture was stirred at room temperature overnight. To the reaction mixture were added water and sodium hydrogen carbonate, and the mixture was extracted with chloroform. The solvent was evaporated to give the title compound (6.38 g).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
23.84 g
Type
reactant
Reaction Step One
Quantity
32.08 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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